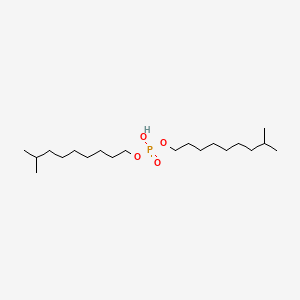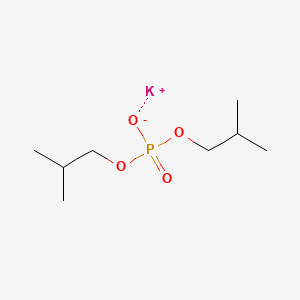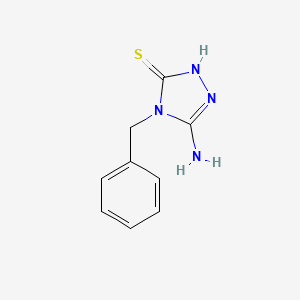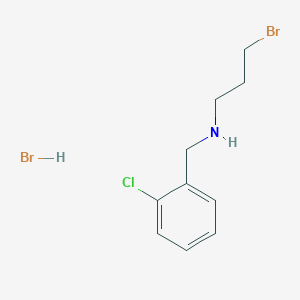
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is an organic compound that features a benzyl group substituted with chlorine at the second position, a bromine atom on the third carbon of a propyl chain, and an amine group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, alcohols, or nitriles.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
科学的研究の応用
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
N-(2-Chlorobenzyl)-2-bromopropan-1-amine hydrobromide: Similar structure but with the bromine atom on the second carbon.
N-(2-Chlorobenzyl)-3-chloropropan-1-amine hydrobromide: Similar structure but with a chlorine atom instead of bromine.
N-(2-Chlorobenzyl)-3-iodopropan-1-amine hydrobromide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and bromine atoms allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
69739-56-6 |
|---|---|
分子式 |
C10H14Br2ClN |
分子量 |
343.48 g/mol |
IUPAC名 |
3-bromo-N-[(2-chlorophenyl)methyl]propan-1-amine;hydrobromide |
InChI |
InChI=1S/C10H13BrClN.BrH/c11-6-3-7-13-8-9-4-1-2-5-10(9)12;/h1-2,4-5,13H,3,6-8H2;1H |
InChIキー |
CYUCOBXZSMVWCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCCCBr)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


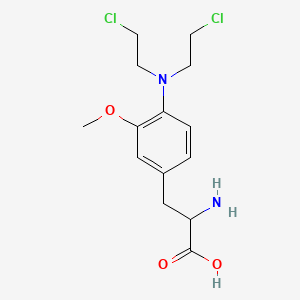
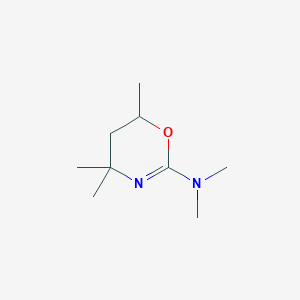
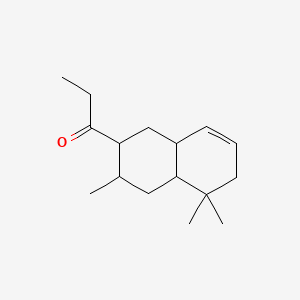
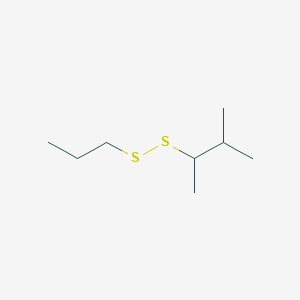
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
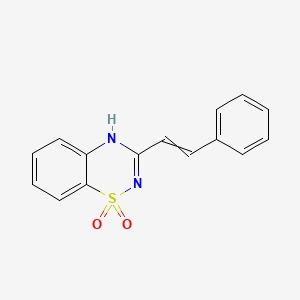
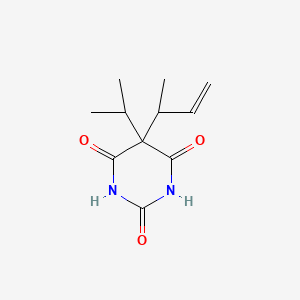

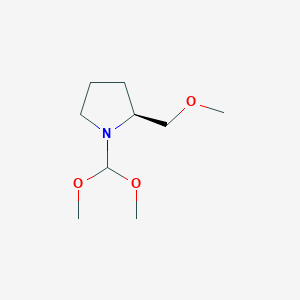
![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

